Becampanel

Description

Properties

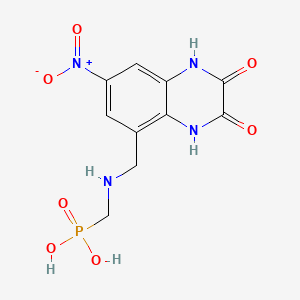

IUPAC Name |

[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMMCZFKUIJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172241 | |

| Record name | Becampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188696-80-2 | |

| Record name | Becampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188696-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Becampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188696802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3D0O800AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Becampanel (AMP397): A Technical Overview of a Competitive AMPA Receptor Antagonist

DISCLAIMER: Publicly available information on Becampanel (AMP397) is limited due to the discontinuation of its clinical development. This guide synthesizes the available data on Becampanel and, where necessary, incorporates information from the broader class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, including the well-characterized compound Perampanel, to provide a comprehensive technical overview for research and drug development professionals.

Introduction

Becampanel, with the developmental code AMP397, is a quinoxalinedione derivative that functions as a potent and competitive antagonist of the AMPA receptor.[1] Developed by Novartis, it was investigated for its therapeutic potential in several neurological disorders, including epilepsy, neuropathic pain, and cerebral ischemia.[1] Despite promising initial preclinical data, Becampanel's clinical development was not completed, and it never reached the market.[1]

This document provides a detailed technical guide on Becampanel, summarizing its known properties, mechanism of action, and the scientific context of its development.

Core Compound Details

Becampanel is a synthetic molecule with the following chemical and physical properties:

| Property | Value |

| IUPAC Name | ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid |

| Development Code | AMP397 |

| Chemical Formula | C₁₀H₁₁N₄O₇P |

| Molecular Weight | 330.19 g/mol |

| CAS Number | 188696-80-2 |

| Mechanism of Action | Competitive AMPA Receptor Antagonist |

| Reported IC₅₀ | 11 nM[1] |

Mechanism of Action: Competitive AMPA Receptor Antagonism

Becampanel exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the AMPA receptor. This receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.

The Glutamatergic Synapse and AMPA Receptors

Glutamate is the primary excitatory neurotransmitter in the brain. Upon its release from a presynaptic neuron, it binds to various postsynaptic receptors, including AMPA receptors. The binding of glutamate to AMPA receptors opens a transmembrane ion channel, leading to an influx of sodium ions (Na⁺) and, to a lesser extent, calcium ions (Ca²⁺). This influx causes depolarization of the postsynaptic membrane, bringing the neuron closer to its firing threshold and thus propagating the nerve impulse.

Becampanel's Competitive Inhibition

As a competitive antagonist, Becampanel directly competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, Becampanel prevents glutamate from binding and activating the receptor, thereby reducing the influx of positive ions and dampening excitatory neurotransmission. This mechanism is crucial in conditions characterized by excessive glutamatergic activity, such as epilepsy and excitotoxicity-induced neuronal damage in stroke.

Therapeutic Indications and Preclinical Evidence

Becampanel was investigated for several conditions where excessive glutamatergic signaling is implicated. While specific data for Becampanel is scarce, the rationale for its investigation is based on the known roles of AMPA receptors in these pathologies.

Epilepsy

Epileptic seizures are characterized by synchronized, excessive neuronal firing. By blocking AMPA receptors, Becampanel was expected to reduce the rapid excitatory signaling that underlies seizure generation and propagation.

Neuropathic Pain

In neuropathic pain states, peripheral nerve damage can lead to central sensitization, a process involving the hyperexcitability of neurons in the spinal cord and brain. AMPA receptors play a critical role in this process. Antagonism of these receptors is a therapeutic strategy to dampen this hyperexcitability and reduce pain perception.

Cerebral Ischemia

During a stroke, the interruption of blood flow leads to a massive release of glutamate, a phenomenon known as excitotoxicity. This excess glutamate over-activates its receptors, including AMPA receptors, leading to a toxic influx of ions and subsequent neuronal death. By blocking AMPA receptors, Becampanel was hypothesized to be neuroprotective in the context of cerebral ischemia.

Experimental Protocols

Detailed experimental protocols specifically for Becampanel are not publicly available. However, based on standard pharmacological practices for characterizing an AMPA receptor antagonist, the following methodologies would have been employed.

AMPA Receptor Binding Assay (Illustrative Protocol)

This type of assay is used to determine the binding affinity (e.g., IC₅₀ or Ki) of a compound for the AMPA receptor.

-

Objective: To quantify the ability of Becampanel to displace a radiolabeled ligand from the AMPA receptor.

-

Materials:

-

Synaptic membrane preparations from rodent brains (e.g., cortex or hippocampus).

-

Radioligand, such as [³H]AMPA.

-

Test compound: Becampanel at various concentrations.

-

Assay buffer (e.g., Tris-HCl with KSCN to enhance agonist binding).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Method:

-

Incubate the synaptic membranes with the radioligand and varying concentrations of Becampanel.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of Becampanel that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

In Vivo Models of Efficacy (Illustrative Examples)

-

Epilepsy: Maximal Electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models in rodents would be used to assess anticonvulsant activity.

-

Neuropathic Pain: The Chung model (spinal nerve ligation) or the Brennan model (plantar incision) in rats would be employed to induce neuropathic pain, followed by assessment of mechanical allodynia and thermal hyperalgesia after Becampanel administration.

-

Cerebral Ischemia: A middle cerebral artery occlusion (MCAO) model in rodents would be used to mimic stroke. The neuroprotective effects of Becampanel would be evaluated by measuring infarct volume and neurological deficits.

Quantitative Data

The only publicly available quantitative data point for Becampanel is its IC₅₀ of 11 nM for the AMPA receptor.[1] For context, the following table presents illustrative preclinical and clinical pharmacokinetic and efficacy data for the non-competitive AMPA receptor antagonist, Perampanel. It is important to note that these values are not directly transferable to Becampanel but provide an example of the types of data that would have been generated during its development.

Table 1: Illustrative Data for Perampanel (Not Becampanel)

| Parameter | Species | Value | Reference |

| Pharmacodynamics | |||

| IC₅₀ (AMPA-induced Ca²⁺ influx) | Rat Cortical Neurons | 93 nM | (Hanada et al., 2011) |

| Pharmacokinetics | |||

| Tₘₐₓ (oral) | Human | 0.5 - 2.5 h | (Patsalos, 2015) |

| t₁/₂ (terminal half-life) | Human | ~105 h | (Patsalos, 2015) |

| Protein Binding | Human | ~95% | (Patsalos, 2015) |

| Clinical Efficacy (Adjunctive Therapy for Partial-Onset Seizures) | |||

| Median Seizure Frequency Reduction (8 mg/day) | Human | 26-31% | (French et al., 2012; Krauss et al., 2012) |

| 50% Responder Rate (8 mg/day) | Human | 33-38% | (French et al., 2012; Krauss et al., 2012) |

Conclusion

Becampanel (AMP397) is a potent, competitive AMPA receptor antagonist that showed initial promise for the treatment of epilepsy, neuropathic pain, and cerebral ischemia. Its development was discontinued, and as a result, there is a significant lack of detailed public data on its preclinical and clinical profile. This technical guide has provided an overview of its known characteristics and the scientific rationale for its development, supplemented with illustrative information from the broader class of AMPA receptor antagonists. Further understanding of Becampanel's properties would require access to the proprietary data from its original development program.

References

An In-depth Technical Guide to Becampanel: A Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becampanel (development code AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the quinoxalinedione class of compounds, becampanel has been investigated for its therapeutic potential in neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1] This document provides a comprehensive technical overview of becampanel, including its mechanism of action, physicochemical properties, and the experimental methodologies used to characterize its pharmacological profile. While clinical development of becampanel was not completed, the preclinical data highlight its significant activity as an AMPA receptor antagonist.[1] This guide is intended for researchers and drug development professionals interested in the pharmacology of AMPA receptor antagonists and the methodologies for their evaluation.

Introduction to Becampanel and AMPA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors. The ionotropic glutamate receptors include N-methyl-D-aspartate (NMDA) receptors, kainate receptors, and AMPA receptors. AMPA receptors are responsible for the majority of fast excitatory synaptic transmission and play a critical role in synaptic plasticity, learning, and memory.

Overactivation of AMPA receptors is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, ischemic stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS). Consequently, the development of AMPA receptor antagonists has been a key focus of neuroscience research. These antagonists can be broadly categorized as competitive, non-competitive, and uncompetitive, based on their mechanism of interaction with the receptor.

Becampanel is a competitive antagonist, meaning it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing receptor activation.[1] This mode of action offers a direct way to modulate excitatory neurotransmission.

Physicochemical Properties of Becampanel

A summary of the key physicochemical properties of becampanel is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | ({[(7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}methyl)phosphonic acid | PubChem CID: 5491960 |

| Molecular Formula | C10H11N4O7P | [1] |

| Molecular Weight | 330.19 g/mol | |

| CAS Number | 188696-80-2 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Pharmacodynamics: Mechanism of Action

Becampanel's primary mechanism of action is the competitive antagonism of the AMPA receptor. This has been characterized through various in vitro and in vivo studies.

In Vitro Pharmacology

The potency of becampanel as a competitive AMPA receptor antagonist has been determined through radioligand binding assays and electrophysiological studies.

| Parameter | Value | Method | Reference |

| IC50 | 11 nM | Competitive binding assay against AMPA receptor |

Signaling Pathway

Becampanel, by blocking the AMPA receptor, inhibits the downstream signaling cascades initiated by glutamate binding. This includes the prevention of ion influx (primarily Na+ and Ca2+) and subsequent cellular responses. The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention by becampanel.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AMPA receptor antagonists. The following sections describe standard experimental protocols that can be used to characterize compounds like becampanel.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of becampanel for the AMPA receptor.

Materials:

-

[3H]-AMPA (radioligand)

-

Rat cortical membrane preparation

-

Test compound (Becampanel)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of becampanel.

-

In a 96-well plate, add the rat cortical membrane preparation, [3H]-AMPA, and either buffer (for total binding), a saturating concentration of a known AMPA antagonist (for non-specific binding), or the test compound (becampanel).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the becampanel concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application and the effect of antagonists.

Objective: To characterize the inhibitory effect of becampanel on AMPA receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

External solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution

-

AMPA (agonist)

-

Becampanel

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Form a gigaseal between the patch pipette and the cell membrane of a neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply AMPA to the cell to evoke an inward current.

-

Co-apply becampanel with AMPA and measure the reduction in the current amplitude.

-

Perform dose-response experiments to determine the IC50 of becampanel.

In Vivo Anticonvulsant Models

Animal models of seizures are essential for evaluating the potential therapeutic efficacy of antiepileptic drugs.

The MES test is a model of generalized tonic-clonic seizures.

Objective: To assess the ability of becampanel to prevent seizure spread.

Procedure:

-

Administer becampanel (or vehicle) to rodents (mice or rats) at various doses.

-

At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

The PTZ test is a model of myoclonic and clonic seizures.

Objective: To evaluate the efficacy of becampanel against chemically induced seizures.

Procedure:

-

Administer becampanel (or vehicle) to rodents.

-

After a set pretreatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

-

Observe the animals for seizure activity and record the latency to and severity of seizures.

-

Determine the ED50 of becampanel for preventing or delaying the onset of seizures.

Pharmacokinetics and Toxicology

Due to the discontinuation of its clinical development, detailed pharmacokinetic and toxicology data for becampanel in humans are not publicly available. Preclinical studies in animal models would have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin. For a comprehensive evaluation, the following parameters would be determined:

| Pharmacokinetic Parameter | Description |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit time. |

Toxicology studies would typically involve acute and chronic dosing in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Conclusion

Becampanel is a potent and selective competitive AMPA receptor antagonist that demonstrated significant preclinical activity. The information and experimental protocols outlined in this technical guide provide a framework for the evaluation of similar compounds targeting the AMPA receptor. While becampanel itself did not proceed to clinical use, the study of such molecules continues to be a promising avenue for the development of novel therapeutics for a range of neurological disorders. Further research into the structure-activity relationships of quinoxalinedione derivatives and other classes of AMPA receptor antagonists may lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

The Role of AMPA Receptor Antagonism in Neuropathic Pain: A Technical Overview of Becampanel and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a key player in the central sensitization processes that underpin neuropathic pain. This technical guide explores the therapeutic potential of AMPA receptor antagonism in treating neuropathic pain, with a primary focus on the investigational drug becampanel. Due to the discontinuation of becampanel's clinical development, this guide will also leverage the extensive preclinical data of perampanel, a structurally distinct but mechanistically similar AMPA receptor antagonist, to provide a comprehensive overview of the core principles and experimental findings in this area.

Introduction: Becampanel and the Rationale for AMPA Receptor Antagonism

Becampanel (AMP397) is a competitive AMPA receptor antagonist that was investigated by Novartis for the treatment of epilepsy and neuropathic pain.[1] It exhibits a high affinity for the AMPA receptor, with an IC50 value of 11 nM.[1][2] The rationale for targeting AMPA receptors in neuropathic pain stems from their critical role in mediating fast excitatory synaptic transmission in the spinal cord's dorsal horn, a key site for pain processing. Nerve injury leads to an upregulation and altered function of AMPA receptors, contributing to the hyperexcitability of nociceptive neurons and the manifestation of pain hypersensitivity. While becampanel's journey to the clinic was halted, the principle of AMPA receptor antagonism continues to be a valid and promising strategy for neuropathic pain management.

Mechanism of Action: The AMPA Receptor Signaling Pathway in Neuropathic Pain

In neuropathic pain states, there is an increased release of glutamate from primary afferent nerve terminals in the dorsal horn. This leads to excessive activation of post-synaptic AMPA receptors on second-order neurons. This over-activation triggers a cascade of downstream signaling events that contribute to central sensitization.

Key events in this pathway include:

-

Increased Calcium Influx: Pathological conditions can lead to the expression of calcium-permeable AMPA receptors (lacking the GluA2 subunit), resulting in enhanced intracellular calcium concentrations.

-

Activation of Second Messengers: Elevated intracellular calcium activates a host of downstream signaling molecules, including protein kinase C (PKC), protein kinase A (PKA), and calcium/calmodulin-dependent protein kinase II (CaMKII).

-

Phosphorylation and Trafficking of AMPA Receptors: These kinases phosphorylate AMPA receptor subunits, leading to their increased insertion into the postsynaptic membrane and enhanced channel conductance. This positive feedback loop further amplifies synaptic responses.

-

Gene Expression Changes: Long-term changes in neuronal excitability are mediated by the activation of transcription factors, leading to altered expression of proteins involved in nociception.

Becampanel, as a competitive antagonist, and perampanel, as a non-competitive antagonist, act to dampen this pathological signaling cascade by blocking the activation of AMPA receptors, thereby reducing neuronal hyperexcitability and alleviating pain.

Preclinical Efficacy: Insights from Perampanel Studies

Given the limited publicly available data on becampanel in neuropathic pain models, this section summarizes key quantitative findings from preclinical studies of perampanel. These studies predominantly utilize the Chronic Constriction Injury (CCI) model, a widely accepted rodent model of neuropathic pain.

Quantitative Data from Preclinical Studies

| Compound | Animal Model | Pain Modality | Test | Dose (Route) | Efficacy | Reference |

| Perampanel | Rat, CCI | Mechanical Allodynia | von Frey | 3 mg/kg & 6 mg/kg (p.o.) | Significant attenuation of mechanical hyperalgesia | [3] |

| Perampanel | Rat, CCI | Cold Allodynia | Acetone Test | 3 mg/kg & 6 mg/kg (p.o.) | Significant attenuation of cold allodynia | [3] |

| Perampanel | Rat, CCI | Heat Hyperalgesia | Plantar Test | 3 mg/kg & 6 mg/kg (p.o.) | Significant attenuation of heat hyperalgesia | |

| Perampanel | Mouse, CCI | Mechanical Allodynia | von Frey | 5 mg/kg (p.o., acute) | Significant reduction in paw withdrawal | |

| Perampanel | Mouse, CCI | Mechanical Hyperalgesia | Randall-Selitto | 5 mg/kg (p.o., acute) | Significant increase in paw withdrawal latency | |

| Perampanel | Mouse, CCI | Mechanical Allodynia | von Frey | 3 mg/kg/day (p.o., repeated) | Significant and sustained antiallodynic effect | |

| Perampanel | Rat, CCI | Mechanical Hyperalgesia | Electronic von Frey | 10, 30, 100 µg (i.t.) | Dose-dependent inhibition of mechanical hyperalgesia | |

| Perampanel | Rat, CCI | Cold Hyperalgesia | Cold Plate | 10, 30, 100 µg (i.t.) | Dose-dependent inhibition of cold hyperalgesia |

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking features of human neuropathic pain conditions.

Objective: To create a peripheral nerve injury that results in persistent pain behaviors.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Surgical Procedure:

-

Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

The common sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with a specific suture material (e.g., 4-0 chromic gut or silk). The ligatures are tied with just enough tension to cause a slight constriction of the nerve without arresting circulation.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same surgical procedure, including nerve exposure, but without nerve ligation.

Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically commences several days after surgery, once the neuropathic pain phenotype is established.

Behavioral Assays for Neuropathic Pain

Principle: This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Apparatus: A set of calibrated von Frey filaments of increasing stiffness.

Procedure:

-

Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimatize.

-

The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

The "up-down" method is typically used to determine the 50% paw withdrawal threshold. The test begins with a mid-range filament. If there is a withdrawal response, a weaker filament is used next. If there is no response, a stronger filament is used.

-

The pattern of responses is used to calculate the 50% withdrawal threshold.

Principle: This test measures the withdrawal threshold to a noxious pressure stimulus.

Apparatus: A pressure applicator with a blunt conical tip connected to a force transducer.

Procedure:

-

The animal's hind paw is placed on a platform under the applicator tip.

-

A linearly increasing pressure is applied to the dorsal surface of the paw.

-

The pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

-

A cut-off pressure is set to prevent tissue damage.

Conclusion and Future Directions

The investigation of becampanel, despite its discontinuation, has contributed to the understanding of the crucial role of AMPA receptors in the pathophysiology of neuropathic pain. Preclinical studies with perampanel have further solidified the therapeutic potential of AMPA receptor antagonism, demonstrating significant efficacy in well-established animal models of neuropathic pain. Future research in this area should focus on developing AMPA receptor antagonists with improved side-effect profiles, potentially through subunit-specific modulation or by targeting the downstream signaling pathways. The translation of these promising preclinical findings into effective and safe clinical therapies for neuropathic pain remains a key objective for the field.

References

Becampanel for Cerebral Ischemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of becampanel and its closely related analogue, perampanel, for use in cerebral ischemia research. Becampanel, a competitive AMPA receptor antagonist, and perampanel, a non-competitive antagonist, offer significant neuroprotective potential by targeting the excitotoxic cascade initiated during ischemic events. This document outlines their mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

Becampanel is a quinoxalinedione derivative that acts as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In the context of cerebral ischemia, the reduction in blood flow leads to a massive release of the excitatory neurotransmitter glutamate. This excess glutamate persistently activates AMPA receptors, causing an influx of Na+ and Ca2+ into neurons. The resulting ionic imbalance leads to cytotoxic edema, activation of apoptotic pathways, and ultimately, neuronal death. By competitively binding to the AMPA receptor, becampanel blocks glutamate from activating the receptor, thereby mitigating the downstream neurotoxic effects.

Perampanel, a clinically approved anti-epileptic drug, functions as a selective, non-competitive antagonist of the AMPA receptor.[2][3] It allosterically inhibits the receptor, preventing ion channel opening even when glutamate is bound.[4] Due to its clinical availability and extensive research, data on perampanel is more abundant and provides valuable insights into the therapeutic potential of AMPA receptor antagonism in stroke.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for becampanel and perampanel from various in vitro and in vivo studies.

Table 1: In Vitro Potency

| Compound | Target | Assay | IC50 | Source |

| Becampanel | AMPA Receptor | Not Specified | 11 nM | [1] |

| Perampanel | AMPA Receptor | AMPA-induced Ca2+ influx in cultured rat cortical neurons | 93 nM | |

| Perampanel | AMPA Receptor | Inhibition of AMPA receptor-mediated ion currents in human epileptic and non-epileptic brain tissue | 2.6 - 7.0 µM | |

| Perampanel | AMPA Receptor | Inhibition of kainate-evoked AMPA receptor currents in cultured rat hippocampal neurons | 0.56 µM | |

| Perampanel | AMPA Receptor | Inhibition of AMPA receptor-mediated field excitatory postsynaptic potentials in rat hippocampal slices | 0.23 µM |

Table 2: Preclinical Efficacy in Animal Models of Cerebral Ischemia

| Compound | Animal Model | Dosage and Administration | Key Findings | Source |

| Perampanel | Rat; Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, oral, 1 hour before MCAO | Significantly reduced brain edema, infarct volume, and neuronal apoptosis. Improved functional outcomes. | |

| Perampanel | Rat; MCAO | 1.5 mg/kg, intraperitoneal, post-ischemia | Reduced brain edema and infarct volumes; improved motor function. | |

| Perampanel | Rat; MCAO | 1.5 mg/kg, intraperitoneal, for 1, 3, or 5 days post-reperfusion | Significantly reduced neurological damage and infarct percentage. Improved motor coordination and grip strength. | |

| Perampanel | Rat; Pial Vessel Disruption (PVD) | 3 mg/kg, intraperitoneal, 1 hour post-PVD and daily for 2 days | Significantly inhibited hippocampal neurodegeneration and long-term potentiation deficits. Attenuated motor deficits and cognitive impairment. | |

| Perampanel | Neonatal Rat; Photothrombotic Stroke | Intrathecal injection of PER-loaded PLGA nanoparticles | Decreased infarct size and improved motor function. Reduced pro-inflammatory cytokines. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of becampanel and perampanel for cerebral ischemia.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope

-

Microsurgical instruments

-

4-0 nylon monofilament with a silicon-coated tip

-

Sutures

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully separate the arteries from the surrounding nerves and tissues.

-

Ligate the distal end of the ECA and the CCA.

-

Make a small incision in the ECA.

-

Insert the silicon-coated 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

For transient ischemia, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.

-

Suture the incision and allow the animal to recover.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

OGD is a common in vitro model to simulate ischemic conditions in cell cultures or brain slices.

Materials:

-

Primary neuronal cell culture or brain slices

-

Glucose-free DMEM or artificial cerebrospinal fluid (aCSF)

-

Hypoxic chamber (e.g., with 95% N2, 5% CO2)

-

Standard incubator (95% air, 5% CO2)

Procedure:

-

Replace the normal culture medium with deoxygenated, glucose-free medium.

-

Place the culture plates or slices in a hypoxic chamber for a defined period (e.g., 30-120 minutes) to induce ischemic-like injury.

-

For reperfusion studies, return the cells or slices to normal glucose-containing medium and a standard incubator for a specified duration.

Outcome Assessment: Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.

Materials:

-

Rat brain

-

2% TTC solution in phosphate-buffered saline (PBS)

-

4% paraformaldehyde solution

-

Brain matrix or microtome

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Sacrifice the animal at a predetermined time point after ischemia (e.g., 24 or 48 hours).

-

Rapidly remove the brain and chill it at -20°C for 20-30 minutes to harden the tissue for slicing.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue with intact mitochondrial dehydrogenase activity will stain red, while infarcted tissue will remain white.

-

Fix the stained slices in 4% paraformaldehyde.

-

Capture images of the slices and calculate the infarct volume using image analysis software. The infarct area is typically calculated indirectly to account for edema: (Area of contralateral hemisphere) - (Area of non-infarcted ipsilateral hemisphere).

Outcome Assessment: Apoptosis Detection (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Paraffin-embedded or frozen brain sections

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Permeabilization solution (e.g., Triton X-100 or proteinase K)

-

Fluorescence microscope

Procedure:

-

Prepare the brain tissue sections and fix them.

-

Permeabilize the tissue to allow the enzyme to access the cell nuclei.

-

Incubate the sections with the TdT enzyme and labeled dUTPs. The TdT enzyme will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Wash the sections to remove unincorporated nucleotides.

-

If an indirect detection method is used, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

-

Visualize the stained sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.

Outcome Assessment: Cognitive Function (Y-Maze Test)

The Y-maze test is used to assess spatial working memory in rodents based on their innate tendency to explore novel environments.

Materials:

-

Y-shaped maze with three identical arms

-

Rodent subject

-

Video tracking software (optional, but recommended)

Procedure:

-

Place the rodent in the center of the Y-maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

A decrease in the percentage of spontaneous alternation indicates a deficit in spatial working memory.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity

Caption: AMPA Receptor-Mediated Excitotoxicity Pathway in Cerebral Ischemia.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical Workflow for Becampanel in a Cerebral Ischemia Model.

References

- 1. Becampanel - Wikipedia [en.wikipedia.org]

- 2. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Becampanel: A Technical Guide to a Quinoxalinedione-Derived AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becampanel (INN; development code AMP397) is a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. As a quinoxalinedione derivative, its unique structure allows it to interfere with glutamatergic signaling. Investigated by Novartis, becampanel showed potential as an anticonvulsant for epilepsy, as well as a therapeutic agent for neuropathic pain and cerebral ischemia. Despite its promising preclinical profile, becampanel never completed clinical trials. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental framework used to characterize such compounds.

Chemical and Pharmacological Properties

Becampanel is a synthetic compound belonging to the quinoxalinedione class of molecules. Its chemical structure is characterized by a nitro-substituted quinoxaline-2,3-dione core linked to a methylphosphonic acid group. This structure is crucial for its specific interaction with the AMPA receptor.

| Property | Value | Source(s) |

| IUPAC Name | ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid | [1][2] |

| Development Code | AMP397 | [1][3][4] |

| CAS Number | 188696-80-2 | |

| Molecular Formula | C₁₀H₁₁N₄O₇P | |

| Molar Mass | 330.193 g·mol⁻¹ | |

| Mechanism of Action | Competitive Antagonist of the AMPA Receptor | |

| IC₅₀ | 11 nM |

Mechanism of Action: Targeting Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the brain. Its effects are mediated by ionotropic receptors, including the AMPA receptor. Upon binding glutamate, the AMPA receptor channel opens, allowing an influx of sodium ions (Na⁺) which depolarizes the neuron, leading to an excitatory postsynaptic potential and increasing the likelihood of firing an action potential.

In pathological conditions such as epilepsy, excessive glutamatergic activity can lead to neuronal hyperexcitability and seizures. Becampanel functions as a competitive antagonist, meaning it directly competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, becampanel prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of Na⁺ and reducing neuronal excitability.

Becampanel competitively inhibits the AMPA receptor.

Investigated Therapeutic Applications

Becampanel was primarily investigated for its potential as an antiepileptic drug (AED). By dampening excessive excitatory signaling, a common mechanism in seizure generation, it was a promising candidate for epilepsy treatment. The therapeutic rationale extended to other neurological conditions characterized by glutamate-mediated excitotoxicity, including neuropathic pain and cerebral ischemia. However, development was halted, and it never completed clinical trials to formally establish efficacy and safety in humans.

Experimental Protocols

Detailed experimental protocols for becampanel are not extensively published due to its discontinued development. However, a standard methodology to determine its primary pharmacodynamic property, the IC₅₀ value, would involve a competitive radioligand binding assay.

Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the concentration of becampanel that inhibits 50% (IC₅₀) of a specific radioligand binding to the AMPA receptor.

Materials:

-

Isolated cell membranes expressing human AMPA receptors.

-

Radioligand (e.g., [³H]AMPA).

-

Becampanel (unlabeled ligand).

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

Microplate harvester.

Methodology:

-

Preparation: A dilution series of becampanel is prepared in the assay buffer.

-

Incubation: The cell membranes, a fixed concentration of the radioligand ([³H]AMPA), and varying concentrations of becampanel are incubated together in microplate wells. Control wells contain membranes and radioligand only (total binding) or membranes, radioligand, and a saturating concentration of a known non-radioactive AMPA agonist/antagonist (non-specific binding).

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by becampanel at each concentration is determined. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Workflow for an in vitro competitive binding assay.

Logical Classification

Becampanel's classification is based on its chemical structure and pharmacological action. This hierarchical relationship helps in understanding its place among other neurological drug candidates.

Classification of Becampanel.

Conclusion

Becampanel is a well-defined quinoxalinedione derivative that acts as a potent and competitive AMPA receptor antagonist. Its ability to modulate excitatory neurotransmission made it a subject of investigation for epilepsy and other neurological disorders driven by glutamate excitotoxicity. While it did not progress through clinical development, the study of becampanel and related compounds has contributed significantly to the understanding of the AMPA receptor as a valid therapeutic target. The principles and experimental protocols used to characterize its activity remain fundamental in the ongoing search for novel central nervous system therapeutics.

References

Becampanel: A Technical Guide to its Competitive Antagonist Properties at the AMPA Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becampanel (AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] As a member of the quinoxalinedione class of compounds, it was developed by Novartis for the potential treatment of epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission. Although its clinical development was not completed, becampanel remains a significant tool compound for researchers studying the physiological and pathological roles of AMPA receptors. This technical guide provides an in-depth overview of the competitive antagonist properties of becampanel, including available quantitative data, relevant experimental protocols, and associated signaling pathways.

Core Properties of Becampanel

Becampanel is a quinoxalinedione derivative with the chemical name ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid. It acts as a competitive antagonist at the AMPA receptor, meaning it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.

Quantitative Data

Quantitative analysis of becampanel's inhibitory activity has been reported, with a key parameter being its half-maximal inhibitory concentration (IC50). While comprehensive public data on becampanel's binding affinity (Ki) and antagonist potency (pA2) are limited, the available information positions it as a high-affinity ligand for the AMPA receptor.

| Compound | Parameter | Value | Receptor/System | Reference |

| Becampanel (AMP397) | IC50 | 11 nM | AMPA Receptor |

Mechanism of Action: Competitive Antagonism

Becampanel's mechanism of action is centered on its competitive binding to the ligand-binding domain of the AMPA receptor. This reversible interaction at the glutamate binding site prevents the conformational changes necessary for ion channel opening, thus inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials.

Experimental Protocols

The characterization of becampanel and other competitive AMPA receptor antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of becampanel, a competitive binding assay would be employed to measure its ability to displace a radiolabeled AMPA receptor agonist or antagonist.

Objective: To determine the binding affinity (Ki) of becampanel for the AMPA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus) as a source of AMPA receptors.

-

Radioligand: [³H]-AMPA or another suitable radiolabeled AMPA receptor ligand.

-

Becampanel (test compound).

-

Non-specific binding control: A high concentration of a non-labeled AMPA receptor agonist (e.g., L-glutamate).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane preparation in the assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of becampanel. For determining non-specific binding, add a saturating concentration of a non-labeled agonist instead of becampanel.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the becampanel concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology allows for the functional assessment of a compound's effect on ion channel activity in individual neurons. This technique can be used to confirm the antagonist activity of becampanel and to determine its potency in a functional context.

Objective: To measure the inhibitory effect of becampanel on AMPA receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

External solution (Artificial Cerebrospinal Fluid - ACSF).

-

Internal solution for the patch pipette.

-

AMPA (agonist).

-

Becampanel (antagonist).

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with the internal solution.

-

Giga-seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV) to record AMPA receptor-mediated inward currents.

-

Agonist Application: Apply a known concentration of AMPA to the neuron to elicit a baseline current response.

-

Antagonist Application: Co-apply becampanel with AMPA and record the resulting current. Perform this for a range of becampanel concentrations.

-

Data Analysis: Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of different concentrations of becampanel. Plot the percentage of inhibition against the becampanel concentration to determine the IC50 value.

Signaling Pathways

Becampanel, by blocking the AMPA receptor, inhibits the canonical signaling pathway initiated by glutamate binding. This pathway is fundamental to fast excitatory synaptic transmission and plays a critical role in synaptic plasticity.

Upon binding of glutamate, the AMPA receptor channel opens, leading to an influx of Na+ and, for Ca2+-permeable AMPA receptors, Ca2+ ions. This influx causes depolarization of the postsynaptic membrane. The subsequent increase in intracellular Ca2+ can activate a cascade of downstream signaling molecules, including protein kinases such as CaMKII and PKC, which are crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. By competitively inhibiting glutamate binding, becampanel prevents these initial events, thereby dampening excitatory signaling and modulating synaptic plasticity.

Conclusion

Becampanel is a well-characterized competitive antagonist of the AMPA receptor, demonstrating high potency in vitro. While its clinical development was halted, it serves as a valuable pharmacological tool for investigating the roles of AMPA receptors in normal brain function and in pathological conditions such as epilepsy and neurodegeneration. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers utilizing becampanel in their studies. Further investigation into its subunit selectivity and in vivo efficacy would provide a more complete understanding of its pharmacological profile.

References

Becampanel: An In-Depth Technical Analysis of a Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becampanel (development code: AMP397) is a potent, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of excitatory neurotransmission in the central nervous system (CNS).[1][2] Developed by Novartis, this quinoxalinedione derivative was investigated for its therapeutic potential in conditions characterized by excessive glutamatergic activity, including epilepsy, neuropathic pain, and cerebral ischemia.[1][2] Despite its high potency, becampanel did not complete clinical trials.[1] This document provides a comprehensive technical overview of becampanel, focusing on its mechanism of action, pharmacological properties, and the experimental framework used to characterize such compounds. Due to the limited publicly available data for becampanel, this guide synthesizes known information and presents standardized protocols relevant to its class of compounds.

Core Mechanism of Action

Becampanel functions as a competitive antagonist at the AMPA-type ionotropic glutamate receptor. Unlike non-competitive antagonists that bind to an allosteric site, becampanel directly competes with the endogenous ligand, glutamate, at its binding site on the receptor protein. By occupying this site, becampanel prevents the glutamate-induced conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This action effectively dampens or blocks fast excitatory synaptic transmission.

Signaling Pathway of Competitive AMPA Receptor Antagonism

Caption: Competitive antagonism by becampanel at the AMPA receptor.

Pharmacological Profile

The primary quantitative data point available for becampanel is its high inhibitory potency. The limited public data precludes a more extensive summary of its binding affinities across different AMPA receptor subunit compositions or its pharmacokinetic profile in preclinical species.

| Parameter | Value | Compound | Receptor/Assay | Source |

| IC₅₀ | 11 nM | Becampanel (AMP397) | AMPA Receptor |

Table 1: In Vitro Potency of Becampanel.

Key Experimental Methodologies

Characterizing a competitive AMPA receptor antagonist like becampanel involves a suite of standardized in vitro and in vivo assays. The following sections detail the typical protocols used in the industry.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (becampanel) for the AMPA receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]AMPA).

Protocol:

-

Tissue Preparation: Cerebral cortices from adult rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to yield a crude synaptic membrane preparation.

-

Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of [³H]AMPA and varying concentrations of the unlabeled test compound (becampanel).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a displacement curve, from which the IC₅₀ (concentration of becampanel that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Workflow for Competitive Binding Assay

Caption: Workflow for determining AMPA receptor binding affinity.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through AMPA receptors in response to glutamate and the inhibitory effect of the antagonist.

Protocol:

-

Cell Preparation: Primary neurons (e.g., from embryonic rat hippocampus) are cultured, or acute brain slices are prepared.

-

Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain "whole-cell" access. The neuron's membrane potential is clamped at a fixed voltage (e.g., -70 mV).

-

Agonist Application: A solution containing an AMPA receptor agonist (e.g., glutamate or AMPA) is rapidly perfused over the neuron, evoking an inward electrical current.

-

Antagonist Application: The experiment is repeated with the co-application of becampanel at various concentrations.

-

Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of becampanel is measured to determine the IC₅₀ for channel blockade.

Workflow for Electrophysiological Recording

Caption: Workflow for patch-clamp analysis of AMPA receptor antagonism.

In Vivo Anticonvulsant Models

To assess efficacy, becampanel would have been tested in rodent models of seizures, such as the Maximal Electroshock (MES) test.

Protocol:

-

Animal Dosing: Groups of mice or rats are administered various doses of becampanel (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Seizure Induction: After a set pretreatment time, a brief electrical stimulus is applied through corneal electrodes, inducing a tonic hindlimb extension seizure in control animals.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated. This data is used to determine the ED₅₀ (Effective Dose in 50% of the population), a key measure of in vivo potency.

Summary and Conclusion

Becampanel (AMP397) is a quinoxalinedione-class molecule that acts as a potent and competitive antagonist of the AMPA receptor, with a reported IC₅₀ of 11 nM. Its mechanism involves direct competition with glutamate, thereby preventing ion channel opening and reducing excitatory neurotransmission. While it was investigated by Novartis for several CNS disorders, its clinical development was discontinued. The lack of extensive public data on becampanel limits a full characterization, but an understanding of its target and mechanism allows for the definition of standard preclinical assays, including competitive binding, electrophysiology, and in vivo seizure models, which form the cornerstone of development for this class of compounds.

References

Becampanel: A Technical Overview of a Competitive AMPA Receptor Antagonist

Executive Summary

Becampanel (development code: AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Novartis, it was investigated for its therapeutic potential in neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy, neuropathic pain, and cerebral ischemia. Despite its promising in vitro activity, Becampanel's clinical development was discontinued, and it never reached the market. This technical guide provides a comprehensive overview of the available information on Becampanel, including its mechanism of action, physicochemical properties, and the general experimental approaches likely used in its evaluation. Due to the limited publicly available data on Becampanel, this guide also incorporates general principles of competitive AMPA receptor antagonism and drug development to provide a broader context for researchers and drug development professionals.

Introduction to Becampanel and the Role of AMPA Receptors

The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors is implicated in a variety of neurological conditions, making them a critical target for therapeutic intervention. Becampanel emerged from drug discovery programs aimed at identifying potent and selective antagonists of the AMPA receptor.

Physicochemical and Pharmacological Properties

Becampanel is a quinoxalinedione derivative.[1] The limited publicly available quantitative data for Becampanel is summarized in the table below.

| Property | Value | Reference |

| Development Code | AMP397 | [1] |

| Mechanism of Action | Competitive AMPA Receptor Antagonist | [1] |

| IC50 | 11 nM | [1] |

| Developer | Novartis | [1] |

| Clinical Status | Development Discontinued |

Mechanism of Action: Competitive Antagonism of the AMPA Receptor

Becampanel functions as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor's ligand-binding domain. By occupying this site without activating the receptor, Becampanel prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

Mechanism of action of Becampanel at the AMPA receptor.

Experimental Protocols

Detailed experimental protocols for Becampanel are not publicly available. However, the following represents a standard methodology that would have been used to determine its in vitro potency.

Representative Experimental Protocol: Radioligand Binding Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Becampanel for the AMPA receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-AMPA or another suitable radiolabeled AMPA receptor agonist/antagonist.

-

Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or hippocampus) expressing a high density of AMPA receptors.

-

Test Compound: Becampanel, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH containing ions to maintain receptor integrity.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of Becampanel.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of Becampanel. The IC50 value is the concentration of Becampanel that inhibits 50% of the specific binding of the radioligand.

Drug Discovery and Development Workflow

The development of a compound like Becampanel typically follows a structured workflow from initial discovery to potential clinical application. Although Becampanel's development was halted, the following diagram illustrates the general path it would have followed.

Generalized drug discovery and development workflow.

Conclusion

Becampanel represents a class of compounds with significant therapeutic potential for neurological disorders. As a potent, competitive AMPA receptor antagonist, its development highlights the continued interest in modulating glutamatergic neurotransmission. While the reasons for the discontinuation of its clinical development are not publicly known, the information available on Becampanel serves as a valuable case study for researchers in the field of neuropharmacology and drug discovery. The lack of extensive public data underscores the challenges in accessing information on compounds that do not complete the full development and regulatory approval process. Further research into competitive AMPA receptor antagonists may yet yield successful therapeutic agents for a range of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMPA Receptor Antagonists in Mice

Note on Compound Selection: Due to the limited availability of comprehensive in vivo data for Becampanel, which did not complete clinical trials, this document focuses on Perampanel.[1] Perampanel is a well-characterized, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with extensive in vivo studies in mice.[2][3][4] This information is intended to provide researchers with detailed protocols and application notes relevant to the study of AMPA receptor antagonism in murine models.

Perampanel is an anticonvulsant medication used for the treatment of partial-onset and generalized seizures.[2] Its mechanism of action involves the inhibition of AMPA receptor-mediated synaptic transmission, which reduces neuronal excitation. In addition to its anti-seizure properties, in vivo studies in mice have explored its potential in models of pain, neurodegeneration, and ischemia.

Mechanism of Action: AMPA Receptor Antagonism

Perampanel selectively targets AMPA-type glutamate receptors, which are principal mediators of fast excitatory neurotransmission in the brain. By non-competitively binding to these receptors, Perampanel prevents their activation by glutamate, leading to a reduction in postsynaptic calcium influx and a decrease in neuronal hyperexcitability. This mechanism underlies its therapeutic effects in conditions characterized by excessive glutamatergic signaling.

References

- 1. Becampanel - Wikipedia [en.wikipedia.org]

- 2. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Perampanel (as an analogue of Becampanel) in Rat Models

Disclaimer: Information regarding Becampanel (AMP397) is limited as it did not complete clinical trials.[1] This document provides detailed information on Perampanel , a structurally and mechanistically similar α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that is clinically approved and extensively studied in rodent models.[2][3] These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Perampanel is a selective, non-competitive AMPA receptor antagonist.[2][4] By targeting the postsynaptic AMPA glutamate receptors, perampanel reduces excitatory neurotransmission, which is implicated in various neurological disorders. Its efficacy has been demonstrated in several rat models of epilepsy, traumatic brain injury, and neuropathic pain. These application notes provide a summary of dosages and experimental protocols from preclinical studies in rats to guide future research.

Data Presentation: Perampanel Dosage in Rat Models

The following table summarizes the dosages of perampanel used in various rat models.

| Model | Rat Strain | Dosage | Route of Administration | Key Findings | Reference |

| Epilepsy (Amygdala-Kindled) | Sprague-Dawley | 5 and 10 mg/kg | Oral (PO) | Effective at reducing seizure activity. | |

| Epilepsy (Amygdala Kindling) | Wistar | 0.75 mg/kg and 1.5 mg/kg | Intraperitoneal (i.p.) | High dose reduced seizure duration and severity. Low dose effective in combination with other AEDs. | |

| Epilepsy (Audiogenic Seizures) | Genetically Epilepsy Prone Rats (GEPR-9s) | 0.1, 0.3, 1, or 3 mg/kg | Oral (PO) | Dose-dependently attenuated clonic and tonic seizure phases. | |

| Status Epilepticus (Lithium-Pilocarpine) | Not Specified | 0.6, 2, or 6 mg/kg | Intravenous (i.v.) | 6 mg/kg terminated seizures in 100% of rats and provided neuroprotection. | |

| Traumatic Brain Injury (TBI) | Sprague-Dawley | 5 mg/kg | Oral (PO) | Attenuated brain edema, contusion volume, and motor dysfunction. | |

| Traumatic Brain Injury (Lateral Fluid Percussion) | Not Specified | Not specified | Not specified | Reduced cognitive impairments and neuronal apoptosis. | |

| Focal Cortical Ischemia (Pial Vessel Disruption) | Sprague-Dawley | 3 mg/kg | Intraperitoneal (i.p.) | Inhibited hippocampal neurodegeneration. | |

| Neuropathic and Inflammatory Pain | Sprague-Dawley | 10, 30, or 100 μg | Intrathecal | Dose-dependently inhibited mechanical and cold hyperalgesia. | |

| Developmental Neurotoxicity | Sprague-Dawley (Postnatal Day 7) | 0.1, 0.9, 2.7 mg/kg | Not Specified | Did not induce acute cell death. |

Experimental Protocols

Amygdala-Kindled Epilepsy Model

This protocol is adapted from studies investigating the anticonvulsant effects of perampanel.

Objective: To assess the efficacy of perampanel in a model of temporal lobe epilepsy.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic apparatus.

-

Bipolar stimulating and recording electrodes.

-

Constant-current stimulator.

-

Perampanel.

-

Vehicle for drug administration (e.g., 0.5% methylcellulose).

Procedure:

-

Electrode Implantation: Anesthetize rats and stereotaxically implant a bipolar electrode in the basolateral amygdala.

-

Kindling: After a recovery period, stimulate the amygdala daily with a sub-convulsive electrical stimulus. Continue until stable Stage 5 seizures (rearing and falling) are consistently elicited.

-

Drug Administration: Once rats are fully kindled, administer perampanel (e.g., 0.75, 1.5, 5, or 10 mg/kg, i.p. or p.o.) or vehicle.

-

Seizure Testing: 30-60 minutes after drug administration, deliver the electrical stimulus and record seizure parameters, including afterdischarge duration and seizure severity score (e.g., Racine scale).

-

Data Analysis: Compare seizure parameters between perampanel-treated and vehicle-treated groups.

Traumatic Brain Injury (TBI) Model

This protocol is based on studies evaluating the neuroprotective effects of perampanel following TBI.

Objective: To determine the effect of perampanel on neurological outcomes after controlled cortical impact injury.

Materials:

-

Adult male Sprague-Dawley rats.

-

Controlled cortical impact (CCI) device.

-

Anesthetic (e.g., isoflurane).

-

Perampanel.

-

Vehicle for drug administration.

Procedure:

-

Surgical Preparation: Anesthetize the rat and perform a craniotomy over the desired cortical region.

-

Induction of TBI: Use a CCI device to induce a standardized cortical injury.

-

Drug Administration: Administer perampanel (e.g., 5 mg/kg, p.o.) or vehicle at a specified time post-injury (e.g., 1 hour).

-

Behavioral Assessment: At various time points post-injury, assess motor and cognitive function using tests such as the rotarod and Morris water maze.

-

Histological Analysis: At the end of the study, perfuse the brains and process for histological analysis to measure contusion volume and neuronal apoptosis (e.g., TUNEL staining).

-

Data Analysis: Compare behavioral scores and histological measures between perampanel-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Becampanel/Perampanel Mechanism of Action

Becampanel and perampanel are non-competitive antagonists of the AMPA receptor. Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, leading to the influx of sodium and calcium ions and subsequent neuronal depolarization. By binding to the AMPA receptor, perampanel prevents this ion influx, thereby reducing neuronal hyperexcitability. This mechanism is central to its anticonvulsant and neuroprotective effects.

Caption: Mechanism of action of Perampanel as an AMPA receptor antagonist.

Experimental Workflow for TBI Model

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in a rat model of traumatic brain injury.

Caption: Experimental workflow for a traumatic brain injury study in rats.

References

- 1. Becampanel - Wikipedia [en.wikipedia.org]

- 2. fycompa.com [fycompa.com]